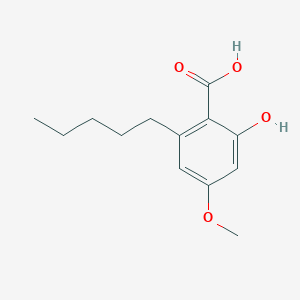

2-Hydroxy-4-methoxy-6-pentylbenzoic acid

CAS No.: 52189-68-1

Cat. No.: VC1905931

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52189-68-1 |

|---|---|

| Molecular Formula | C13H18O4 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 2-hydroxy-4-methoxy-6-pentylbenzoic acid |

| Standard InChI | InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(17-2)8-11(14)12(9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16) |

| Standard InChI Key | JWSADSZPLGCVPA-UHFFFAOYSA-N |

| SMILES | CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)O |

| Canonical SMILES | CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Data

The following table presents key physical and chemical properties of 2-Hydroxy-4-methoxy-6-pentylbenzoic acid:

| Property | Value |

|---|---|

| CAS Number | 52189-68-1 |

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28000 g/mol |

| Exact Mass | 238.12100 |

| SMILES | CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)O |

| InChI | InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(17-2)8-11(14)12(9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16) |

| InChIKey | JWSADSZPLGCVPA-UHFFFAOYSA-N |

| LogP | 2.83170 |

| Polar Surface Area (PSA) | 66.76000 Ų |

The compound's moderate LogP value of 2.83170 indicates a balance between hydrophilic and lipophilic properties, suggesting good membrane permeability while maintaining reasonable water solubility. This characteristic is particularly important for its biological activity and potential pharmaceutical applications .

Natural Occurrence and Sources

Lichen Sources

2-Hydroxy-4-methoxy-6-pentylbenzoic acid has been identified as a constituent in various lichen species. Notably, it has been isolated from the lichen Cladina macaronesica, where it was characterized as a new substance during phytochemical investigations. The compound represents an important metabolite in lichen secondary metabolism, contributing to the chemical diversity of these symbiotic organisms .

Historical Discovery

The history of this compound dates back to the 1930s, with early investigations by researchers Asahina and Fujikawa in 1935, followed by further studies by Asahina and Yosioka in 1937. These pioneering researchers documented the compound in publications such as Chemische Berichte and Yakugaku Zasshi, establishing its presence in lichen chemistry. Their work laid the foundation for subsequent research on this and related compounds, contributing significantly to our understanding of lichen metabolites .

Chemical Synthesis and Derivatives

Relationship to Perlatolic Acid

2-Hydroxy-4-methoxy-6-pentylbenzoic acid serves as an important structural component of perlatolic acid (also known as perlatolinic acid), which has the IUPAC name 2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid. Perlatolic acid essentially consists of two units of our compound linked through an ester bond, with one unit having lost a hydroxyl group in the process. This relationship highlights the compound's role as a building block in more complex lichen substances .

Synthesis Routes

The compound can be obtained through various synthetic routes, including the alcoholysis of perlatolic acid. Research has demonstrated that treating perlatolic acid with various alcohols at moderate temperatures (around 40°C) results in the cleavage of the ester bond, yielding 2-hydroxy-4-methoxy-6-pentylbenzoic acid esters and 1,3-dihydroxy-5-n-pentylbenzene (olivetol). This approach has been utilized to create a series of esters with different alkyl chains, which have been evaluated for their biological activities .

The reaction scheme can be represented as:

Perlatolic acid + ROH (alcohol) → Alkyl 2-hydroxy-4-methoxy-6-pentylbenzoate + Olivetol

Where R represents various alkyl groups such as methyl, ethyl, propyl, butyl, pentyl, or hexyl.

Biological and Pharmacological Properties

Phytotoxicity

One of the most significant biological properties of derivatives of 2-hydroxy-4-methoxy-6-pentylbenzoic acid is their phytotoxic activity. Research has demonstrated that various esters of this compound exhibit herbicidal properties against both monocotyledonous and dicotyledonous plants. In particular, the iso-propyl, sec-butyl, and n-pentyl esters have shown promising herbicidal activity .

The following table summarizes the phytotoxic activities of selected esters:

| Compound | Plant Type Affected | Effects | Comparable Commercial Herbicide |

|---|---|---|---|

| iso-propyl ester | Dicotyledonous (L. sativa) | Inhibited root and hypocotyl growth, reduced biomass accumulation | Glyphosate, Basagran |

| sec-butyl ester | Dicotyledonous (L. sativa) | Inhibited root and hypocotyl growth, reduced biomass accumulation | Glyphosate, Basagran |

| n-pentyl ester | Monocotyledonous (A. cepa) | Inhibited root and coleoptile growth | Gesagard, Poast |

These findings suggest potential applications of these derivatives in agricultural pest management and weed control strategies .

Structure-Activity Relationships

The biological activity of 2-hydroxy-4-methoxy-6-pentylbenzoic acid and its derivatives appears to be influenced by the nature of the ester group. The research indicates that mid-sized alkyl esters (iso-propyl, sec-butyl, and n-pentyl) exhibit optimal phytotoxic effects. This suggests that the balance between lipophilicity and molecular size plays a crucial role in determining the compound's ability to interact with biological targets. Such structure-activity relationships provide valuable insights for the design of more potent and selective herbicidal agents .

Analytical Methods for Identification

Spectroscopic Characterization

The identification and structural elucidation of 2-hydroxy-4-methoxy-6-pentylbenzoic acid typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been employed to confirm the structure of the compound. The ¹H NMR spectrum reveals characteristic signals for the meta-coupled aromatic protons, the methoxy group, the hydroxyl group, and the pentyl chain. The presence of a chelated hydroxyl group at approximately δ 11.74 in the methyl ester derivative is particularly diagnostic .

-

Mass Spectrometry: Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern, which can be used to confirm the compound's identity. The compound's exact mass of 238.12100 and its characteristic fragmentation pattern support structural assignment .

-

Infrared Spectroscopy: IR spectroscopy reveals characteristic absorption bands for the hydroxyl, carboxyl, and methoxy groups, providing additional confirmation of the functional groups present in the molecule.

Chromatographic Methods

Various chromatographic techniques have been employed for the isolation and purification of 2-hydroxy-4-methoxy-6-pentylbenzoic acid from natural sources or reaction mixtures:

-

Thin Layer Chromatography (TLC): Used for monitoring reactions and preliminary identification.

-

Column Chromatography: Silica gel column chromatography with hexane:chloroform gradient has been successfully employed for the purification of the compound and its derivatives .

-

High-Performance Liquid Chromatography (HPLC): Provides higher resolution separation for analytical and preparative purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume